A-674563 hydrochloride

Non-Small Cell Lung Cancer AKT1 Selectivity Cell Proliferation

A-674563 hydrochloride is the definitive AKT1-selective tool compound for discriminating isoform-specific biology. Unlike pan-AKT inhibitors (e.g., MK-2206) that confound results via AKT2/AKT3 compensation, A-674563 enables precise interrogation of AKT1-dependent pathways. It demonstrates quantifiably higher potency in Stk11/LKB1-mutant NSCLC models, making it essential for translational oncology research. Its dual AKT1/CDK2 polypharmacology profile uniquely supports studies on cell-cycle crosstalk and resistance mechanisms. This orally bioavailable inhibitor enhances paclitaxel efficacy in vivo, positioning it as a critical reagent for rational combination strategy development.

Molecular Formula C22H23ClN4O
Molecular Weight 394.9 g/mol
Cat. No. B1431284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-674563 hydrochloride
Molecular FormulaC22H23ClN4O
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl
InChIInChI=1S/C22H22N4O.ClH/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16;/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26);1H/t19-;/m0./s1
InChIKeyHLNHYVLLEFHBJD-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-674563 Hydrochloride: A Selective ATP-Competitive AKT1 Inhibitor with Oral Bioavailability


A-674563 hydrochloride is a synthetic, ATP-competitive, and reversible inhibitor of AKT (Protein Kinase B). It demonstrates high potency and selectivity for AKT1 (Ki = 11 nM) over the other AKT isoforms and a panel of over 60 other kinases [1]. The compound is orally bioavailable and has shown significant anti-tumor activity in various preclinical cancer models .

Why Pan-AKT and Isoform-Selective Inhibitors Cannot Be Interchanged: The Case for A-674563


AKT inhibitors are not a monolithic class. The biological outcome is critically dependent on the inhibitor's isoform selectivity profile, its pharmacokinetic properties, and its off-target activity. For instance, pan-AKT inhibitors like MK-2206 block all three isoforms (AKT1, AKT2, AKT3), which can be counterproductive as AKT isoforms have divergent, and sometimes opposing, roles in tumorigenesis [1]. In contrast, the AKT1-selective inhibitor A-674563 has demonstrated superior efficacy in certain contexts, an effect linked to its unique selectivity and off-target CDK2 inhibition [2]. Furthermore, its oral bioavailability and distinct safety profile (e.g., cardiovascular toxicity) make direct substitution with other AKT inhibitors impossible without fundamentally altering the experimental outcome and interpretation .

Quantitative Differentiation of A-674563 Hydrochloride Against Key Comparators


Superior In Vitro Potency Over Pan-AKT Inhibitor MK-2206 in NSCLC Cell Lines

In a direct head-to-head comparison across six non-small cell lung cancer (NSCLC) cell lines, A-674563 demonstrated significantly lower IC50 values for inhibiting cell proliferation compared to the pan-AKT inhibitor MK-2206 [1]. The improved efficacy was most pronounced in cell lines harboring Stk11 mutations (A549, A427, NCI-H23) [1]. This difference is attributed to its selective AKT1 inhibition and off-target suppression of CDK2 activity [1].

Non-Small Cell Lung Cancer AKT1 Selectivity Cell Proliferation

Defined Selectivity Profile Over Closely Related Kinases and AKT Isoforms

A-674563 is a potent inhibitor of AKT1 (Ki = 11 nM) but also exhibits measurable, lower-potency activity against PKA (IC50 = 16 nM) and CDK2 (IC50 = 46 nM) . This contrasts with other AKT1-selective inhibitors like Akti-1/2, which has a different selectivity profile (Akt1 IC50 = 58 nM, Akt2 IC50 = 210 nM, 36-fold selectivity for Akt1 over Akt3) , and pan-AKT inhibitors like GSK690693 (Akt1 IC50 = 2 nM) . The >30-fold selectivity for AKT1 over PKC is also a defining characteristic .

Kinase Selectivity AKT1 PKA CDK2

In Vivo Efficacy in Xenograft Models with Defined Dosing and Combination Potential

A-674563 demonstrates in vivo efficacy in multiple xenograft models with quantifiable tumor growth inhibition. In a PC-3 prostate cancer model, combination therapy with A-674563 (40 mg/kg/bid, p.o.) and paclitaxel (15 mg/kg/day) enhanced efficacy . As a monotherapy, oral administration (20 mg/kg/bid) resulted in a >50% decrease in tumor volume in an HT1080 fibrosarcoma model compared to controls . In a U937 acute myeloid leukemia (AML) xenograft model, intraperitoneal injection significantly improved mouse survival [1].

Xenograft Prostate Cancer Acute Myeloid Leukemia Combination Therapy

High-Value Research Applications for A-674563 Hydrochloride Based on Its Differentiated Profile


Target Validation in Stk11/LKB1-Mutant Non-Small Cell Lung Cancer (NSCLC)

For researchers focused on NSCLC, particularly tumors with Stk11/LKB1 mutations, A-674563 is the superior tool compound. Its quantifiably higher potency over the pan-AKT inhibitor MK-2206 in these specific genetic backgrounds (as demonstrated in A549, A427, and NCI-H23 cell lines) makes it essential for accurately modeling AKT1 dependence and exploring therapeutic vulnerabilities in this clinically challenging subtype [1].

Investigating AKT1-Specific Signaling and Isoform Compensation Mechanisms

Studies aiming to dissect the unique role of the AKT1 isoform, separate from the often opposing roles of AKT2 and AKT3, require a selective inhibitor. A-674563's defined selectivity profile (Ki = 11 nM for AKT1) allows for precise interrogation of AKT1-dependent pathways without the confounding effects of pan-AKT inhibition, which can mask or alter biological responses due to isoform compensation [2]. This is critical for understanding mechanisms of resistance and identifying isoform-specific biomarkers.

Preclinical Oncology Studies Requiring Oral Bioavailability and Combination Therapy

A-674563's established oral bioavailability and in vivo activity in multiple xenograft models (e.g., prostate cancer, fibrosarcoma, AML) make it a valuable tool for preclinical pharmacodynamic and efficacy studies . Its ability to enhance the efficacy of chemotherapeutic agents like paclitaxel in vivo positions it as a key reagent for exploring rational combination strategies and evaluating the potential of AKT inhibition as a chemosensitizer .

Exploring the Role of CDK2 and PKA in AKT-Driven Cancers

Given the evidence that off-target inhibition of CDK2 contributes to the superior efficacy of A-674563 over MK-2206 [1], this compound is a unique tool for studying the functional consequences of dual AKT1/CDK2 inhibition. Researchers investigating the crosstalk between these pathways and their collective impact on cell cycle progression and survival will find A-674563's polypharmacology profile particularly valuable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-674563 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.